The Strategic Role of (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2) in Agrochemical and Pharmaceutical Synthesis
The Strategic Role of (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2) in Agrochemical and Pharmaceutical Synthesis
Executive Summary
(Z)-Methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2) is a highly specialized, stereodefined building block critical to the development of strobilurin-class fungicides and novel pharmacophores. By featuring both a Michael acceptor system and a highly reactive vinylic carbon-iodine bond, this compound serves as an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and quantitative efficacy data to guide researchers in utilizing this intermediate for advanced drug and agrochemical development.
Chemical Identity and Structural Causality
The utility of (Z)-methyl 2-iodo-3-methoxyacrylate stems directly from its unique structural geometry and electronic distribution.
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CAS Registry Number: 163041-47-2
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Molecular Formula: C5H7IO3
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Molecular Weight: 242.012 g/mol
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SMILES: CO\C=C(/I)C(=O)OC
Structural Causality: The molecule contains a methoxy group (-OCH3) and an iodo substituent on a propenoic acid (methyl ester) backbone[1]. The methoxyacrylate moiety is the core toxophore of strobilurin fungicides, responsible for binding to the quinol oxidation (Qo) site of the cytochrome bc1 complex in fungi, thereby halting mitochondrial respiration. The presence of the iodine atom in the (Z)-configuration is not arbitrary; iodine's large atomic radius and polarizability make the C-I bond exceptionally weak and highly susceptible to oxidative addition by transition metals (e.g., Pd(0)). The (Z)-geometry ensures that downstream cross-coupling products retain the specific spatial orientation required for target receptor binding.
Mechanistic Pathway: From Precursor to Pharmacophore
The transformation of a simple acrylate into a complex strobilurin derivative relies on two critical phases: stereoselective iodination and Suzuki-Miyaura cross-coupling.
Synthetic workflow from methyl (E)-3-methoxyacrylate to strobilurin pharmacophore via Suzuki coupling.
Validated Synthetic Methodologies
As a Senior Application Scientist, it is critical to look beyond the reagents and understand the thermodynamic and kinetic drivers of each step. The following protocols are designed as self-validating systems.
Protocol A: Stereoselective Synthesis of (Z)-Methyl 2-iodo-3-methoxyacrylate
This protocol leverages an electrophilic addition-elimination sequence to install the iodine atom while controlling the double-bond geometry[2].
Step-by-Step Methodology:
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Reaction Setup: In a dry flask, dissolve methyl (E)-3-methoxyacrylate (1.00 g, 8.61 mmol) in anhydrous dichloromethane (DCM, 15 mL).
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Electrophilic Activation: Add N-iodosuccinimide (NIS, 2.32 g, 10.33 mmol) followed by glacial acetic acid (0.98 mL, 17.22 mmol). Stir at 20 °C for 24 h.
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Causality: Glacial acetic acid serves a dual purpose. It protonates the succinimide carbonyl of NIS, significantly enhancing the electrophilicity of the iodine atom. This drives the initial electrophilic attack across the electron-rich double bond.
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Base-Mediated Elimination: Dropwise, add triethylamine (TEA, 4.2 mL, 30 mmol) to the mixture. Stir at 20 °C for an additional 12 h.
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Causality: TEA acts as a bulky, non-nucleophilic base that promotes the elimination of a proton (dehydrohalogenation or dehydroacetoxylation, depending on the intermediate). The reaction thermodynamically favors the (Z)-isomer to minimize steric hindrance between the bulky iodo group and the ester moiety.
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Quench and Workup: Quench the reaction with deionized water (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with sodium thiosulfate to remove residual iodine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Self-Validation Checkpoint: The addition of TEA will cause a mild exotherm. Successful formation of the (Z)-isomer can be confirmed via 1H-NMR; the vinylic proton of the product will appear as a sharp singlet shifted downfield (typically ~7.5 ppm) due to the combined deshielding effects of the ester and the newly installed iodine atom.
Protocol B: Suzuki-Miyaura Cross-Coupling for Azoxystrobin Derivatives
The vinylic iodide is an exceptional substrate for Suzuki coupling, allowing for the modular attachment of various aryl groups to build custom fungicides[3].
Step-by-Step Methodology:
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Catalyst and Substrate Loading: Charge a Schlenk flask with (Z)-methyl 2-iodo-3-methoxyacrylate (1.0 equiv), the desired arylboronic acid (1.3 equiv), and K3PO4 (3.0 equiv).
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Inert Atmosphere: Evacuate and backfill the flask with high-purity Nitrogen three times. Add Pd(PPh3)4 (5 mol%) under a positive nitrogen stream.
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Causality: Pd(0) complexes are highly sensitive to atmospheric oxygen, which can oxidize the metal center to an inactive Pd(II) state, stalling the catalytic cycle.
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Solvent Addition and Heating: Inject a degassed mixture of 1,4-Dioxane/H2O (3:1 v/v, 8 mL per mmol of substrate). Heat the biphasic mixture to 90 °C and stir vigorously for 10 h.
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Causality: The biphasic solvent system is critical. Dioxane solubilizes the organic substrates and the catalyst, while water dissolves the K3PO4. The aqueous base is required to coordinate with the arylboronic acid, forming a reactive, electron-rich boronate complex[Ar-B(OH)3]- that readily undergoes transmetalation with the Pd(II) intermediate.
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Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Purify via flash chromatography (Hexane/EtOAc).
Self-Validation Checkpoint: The reaction must be stirred at >800 rpm to overcome mass transfer limitations between the aqueous and organic phases. TLC monitoring (Hexane/EtOAc 8:1) should show the complete consumption of the highly UV-active vinylic iodide spot.
Quantitative Data: Agrochemical Efficacy
The strategic incorporation of the (Z)-methyl 2-iodo-3-methoxyacrylate substructure into existing agrochemical scaffolds has been proven to drastically enhance fungicidal activity. A recent study synthesized novel derivatives by linking the methoxyacrylate group with fenclorim (a known herbicide safener)[2].
The resulting in vivo fungicidal activities against Botrytis cinerea (Gray mold) demonstrate the profound impact of this pharmacophore:
Table 1: In Vivo Fungicidal Activity (EC50) against Botrytis cinerea
| Compound | Structural Modification | EC50 (mg/L) | Efficacy Gain vs. Parent |
| Compound 6 | Fenclorim + (Z)-methyl-2-iodo-3-methoxyacrylate derivative | 20.84 ± 4.04 | ~15x Increase |
| Pyrimethanil | Commercial Standard (Positive Control) | 30.72 | N/A |
| Compound 7 | Fenclorim + Aminophenyl derivative | 215.45 | ~1.5x Increase |
| Fenclorim | Parent Compound | 319.95 | Baseline |
Data Interpretation: The data clearly illustrates that the installation of the methoxyacrylate moiety (Compound 6) yields an EC50 of 20.84 mg/L, outperforming both the parent compound and the commercial standard pyrimethanil. This validates the (Z)-methyl 2-iodo-3-methoxyacrylate building block as a highly effective tool for rescuing or repurposing legacy agrochemical scaffolds[2].
Conclusion
(Z)-Methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2) is far more than a simple ester; it is a precision-engineered linchpin for cross-coupling chemistry. By understanding the thermodynamic drivers of its synthesis—specifically the role of acidic activation and bulky bases in controlling stereochemistry—researchers can reliably produce this intermediate. Furthermore, its predictable reactivity in biphasic Suzuki-Miyaura couplings allows for the rapid, modular assembly of highly potent strobilurin analogs, driving the next generation of crop protection and pharmaceutical agents.
References
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MDPI Crystals. "Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives". Crystals 2021, 11(4), 412. URL: [Link]
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Journal of Chemical Research. "A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction". Journal of Chemical Research 2015, 39(10), 586-589. URL: [Link]
